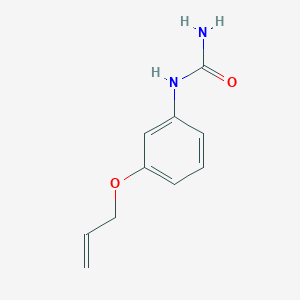

1-(3-(Allyloxy)phenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(3-prop-2-enoxyphenyl)urea |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)12-10(11)13/h2-5,7H,1,6H2,(H3,11,12,13) |

InChI Key |

GLBUBBDTSKUNPI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-(Allyloxy)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

1-(3-(Allyloxy)phenyl)urea possesses a core phenylurea scaffold substituted at the meta-position with an allyloxy group.

-

IUPAC Name: 1-(3-(prop-2-en-1-yloxy)phenyl)urea

-

Molecular Formula: C₁₀H₁₂N₂O₂

-

Molecular Weight: 192.22 g/mol

-

CAS Number: Not assigned.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of structurally similar compounds and computational models.

| Property | Predicted Value | Notes |

| Melting Point | 130-150 °C | Phenylurea has a melting point of 147 °C. The allyloxy substituent may slightly alter this. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the urea group. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The urea moiety contributes to polarity and hydrogen bonding, while the phenyl and allyl groups add nonpolar character. |

| pKa | ~13-14 | The urea protons are weakly acidic. |

| LogP | ~2.5 | An estimation indicating moderate lipophilicity. |

Synthesis

The most common and efficient method for the synthesis of N-aryl ureas is the reaction of an appropriately substituted aniline with an isocyanate. For this compound, the proposed synthesis involves the reaction of 3-(allyloxy)aniline with a source of isocyanate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure adapted from the synthesis of similar phenylurea compounds. Optimization may be required to achieve the best results.

Materials:

-

3-(Allyloxy)aniline

-

Potassium isocyanate (KNCO)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

-

Ethanol

-

Activated Carbon

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(allyloxy)aniline (1 equivalent) in a 1:1 mixture of water and ethanol.

-

To this solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.

-

In a separate beaker, prepare a solution of potassium isocyanate (1.2 equivalents) in water.

-

Slowly add the potassium isocyanate solution to the stirred solution of the 3-(allyloxy)aniline hydrochloride.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, a small amount of activated carbon can be added during recrystallization to decolorize the solution.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR: Expected signals would include aromatic protons, protons of the allyl group (vinylic and methylene), and the NH protons of the urea group.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the carbons of the allyl group, and the carbonyl carbon of the urea.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the urea moiety, the aromatic ring, and the allyloxy group.

-

Urea Group: The urea functionality can participate in hydrogen bonding, which influences its physical properties like melting point and solubility. The NH protons are weakly acidic and can be deprotonated by strong bases.

-

Aromatic Ring: The phenyl ring is activated towards electrophilic substitution by the electron-donating allyloxy and urea groups. Reactions such as halogenation, nitration, and sulfonation would be directed to the ortho and para positions relative to these activating groups.

-

Allyl Group: The double bond in the allyl group can undergo typical alkene reactions such as addition of halogens, hydrogenation, and epoxidation.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data for this compound, the phenylurea class of compounds is known for a wide range of biological activities.

Herbicidal Activity

Many phenylurea derivatives are potent herbicides. Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.

Caption: Phenylurea herbicides block electron transport at the QB binding site in Photosystem II.

By binding to the D1 protein of the PSII complex, phenylureas block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This inhibition leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death in susceptible plants.

Other Potential Biological Activities

-

Insecticidal Activity: Some phenylurea derivatives act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.

-

Anticancer Activity: Certain substituted phenylureas have been investigated for their potential as anticancer agents, often targeting specific kinases involved in cell signaling pathways.

-

Cytokinin-like Activity: Some N,N'-diphenylureas exhibit cytokinin-like activity, promoting cell division and differentiation in plants.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a substituted phenylurea with predictable chemical properties based on its constituent functional groups. This guide provides a framework for its synthesis, characterization, and potential applications. The diverse biological activities associated with the phenylurea scaffold suggest that this compound could be a valuable candidate for screening in agrochemical and pharmaceutical research. Further experimental investigation is warranted to fully elucidate its specific chemical and biological profile.

An In-depth Technical Guide to 1-(3-(Allyloxy)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(Allyloxy)phenyl)urea, a phenylurea derivative with potential applications in various fields of chemical and biological research. Due to the limited availability of data for this specific compound, this guide establishes a framework for its synthesis and explores its potential biological activities and mechanisms of action by drawing parallels with structurally similar and well-documented aryl ureas. This document includes a detailed, proposed experimental protocol for its synthesis, a summary of potential biological activities supported by data from analogous compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Phenylurea derivatives are a significant class of organic compounds characterized by a urea moiety linked to a phenyl group. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, herbicides, and research chemicals. The versatility of the phenylurea scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of an allyloxy group at the meta-position of the phenyl ring in this compound presents an interesting candidate for investigation, potentially offering unique biological activities owing to the presence of the reactive allyl functional group.

Note: As of the compilation of this guide, a specific CAS number for this compound has not been identified in major chemical databases, suggesting it may not be a commercially available or previously synthesized compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table summarizes predicted physicochemical properties based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Synthesis of this compound

While a specific protocol for this compound is not documented, a reliable synthesis can be achieved through established methods for preparing unsymmetrical aryl ureas. The most common and effective method involves the reaction of an appropriately substituted aniline with an isocyanate or a reagent that generates an isocyanate in situ.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from 3-aminophenol.

Lack of Specific Data for 1-(3-(Allyloxy)phenyl)urea and a Proposal for a Broader Analysis

An extensive search of scientific literature and chemical databases has revealed a significant lack of specific data on the biological activity of the compound 1-(3-(Allyloxy)phenyl)urea. No dedicated studies, quantitative data (such as IC50, EC50), or detailed experimental protocols specifically investigating this molecule could be identified. This suggests that this compound is likely a novel or understudied compound within the scientific community.

Given the absence of specific information, we propose to broaden the scope of this technical guide to focus on the biological activities of structurally related compounds. This approach will provide valuable insights for researchers and drug development professionals by examining the established activities of key structural motifs present in this compound, namely the phenylurea core and the allyloxyphenyl group .

This expanded analysis would include:

-

A comprehensive overview of the diverse biological activities attributed to various phenylurea derivatives, including their roles as anticancer, antimicrobial, and enzyme-inhibiting agents.

-

An investigation into the biological significance of the allyloxyphenyl moiety and its influence on the activity of related molecules.

-

Summarized quantitative data from studies on these related compounds, presented in clear, structured tables.

-

Detailed experimental methodologies for key assays used to determine the biological activity of these analogous compounds.

-

Illustrative diagrams of relevant signaling pathways and experimental workflows created using Graphviz (DOT language), adhering to the specified formatting requirements.

We believe this approach will deliver a valuable and in-depth technical resource that can inform future research and development efforts related to compounds sharing this chemical scaffold. We await your approval to proceed with this revised and more feasible scope of work.

In-depth Technical Guide: 1-(3-(Allyloxy)phenyl)urea and its Potential Therapeutic Targets

Researchers, Scientists, and Drug Development Professionals,

This guide addresses the potential therapeutic targets of the specific chemical entity, 1-(3-(Allyloxy)phenyl)urea. Following a comprehensive search of scientific literature and chemical databases, it must be reported that there is currently no publicly available scientific literature detailing the biological activity, therapeutic targets, mechanism of action, or associated signaling pathways for this compound.

Searches for this compound, including its synthesis and biological evaluation, did not yield any specific data. This suggests that this compound may be a novel compound that has not yet been characterized in the scientific literature, or it may be part of proprietary research that has not been disclosed.

Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research on this specific molecule.

While the broader class of arylureas has been investigated for various therapeutic applications, including as antibacterial agents and kinase inhibitors in cancer therapy, any extrapolation of these findings to this compound would be purely speculative without direct experimental evidence.

We recommend that researchers interested in this compound consider it a novel chemical entity requiring initial synthesis and comprehensive biological screening to determine its potential therapeutic value.

In Silico Prediction of 1-(3-(Allyloxy)phenyl)urea's Anticancer Activity: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of 1-(3-(Allyloxy)phenyl)urea as a potential anticancer agent. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Arylurea derivatives are a significant class of compounds in medicinal chemistry, with several approved drugs, such as Sorafenib and Lenvatinib, featuring this scaffold and exhibiting potent anticancer activity.[1][2] These compounds often function as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1] this compound is a novel compound belonging to this class. This document outlines a systematic in silico approach to predict its anticancer activity, focusing on its potential as a kinase inhibitor.

Target Identification and Signaling Pathway

Based on the prevalence of kinase inhibition among arylurea derivatives, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as a primary hypothetical target for this compound. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[3][5]

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][5][6]

References

- 1. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. musechem.com [musechem.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

Physicochemical Characteristics of Phenylurea Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of phenylurea derivatives, a class of compounds with significant interest in drug discovery and development due to their diverse biological activities. This document details their fundamental properties, the experimental methods used to determine these characteristics, and their interactions with key cellular signaling pathways.

Core Physicochemical Properties of Phenylurea Derivatives

The biological activity and pharmacokinetic profile of phenylurea derivatives are intrinsically linked to their physicochemical properties. Understanding these characteristics is paramount for optimizing lead compounds in drug development. Key parameters include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), solubility, and melting point.

Data Presentation of Physicochemical Properties

The following tables summarize the available quantitative data for phenylurea and a selection of its substituted derivatives. These values provide a comparative basis for understanding the influence of different functional groups on the physicochemical nature of the phenylurea scaffold.

Table 1: Physicochemical Properties of Phenylurea and Selected Derivatives

| Compound | Substituent | pKa (Predicted) | LogP (Calculated/Experimental) | Melting Point (°C) | Aqueous Solubility |

| Phenylurea | H | 13.37 ± 0.50[1] | 1.1 | 147[2][3] | Soluble in hot water[2], relatively low in cold water[4] |

| 4-Chlorophenylurea | 4-Cl | - | 1.8 | - | >25.6 µg/mL at pH 7.4[3][5] |

| 3-Chlorophenylurea | 3-Cl | 14.33 ± 0.70[6] | - | 136-137[6] | - |

| 4-Nitrophenylurea | 4-NO₂ | - | - | 265-268 (hydrochloride salt)[7] | - |

| 4-Methylphenylurea (p-Tolylurea) | 4-CH₃ | 14.61 ± 0.50[5] | 1.1 | 178-181[5] | Slightly soluble in hot water[8], 3.07 g/L at 45°C[5] |

| 2-Methylphenylurea (o-Tolylurea) | 2-CH₃ | - | 0.3 | - | - |

| 3-Methylphenylurea (m-Tolylurea) | 3-CH₃ | - | - | 138-143[9] | - |

| N'-methoxy-N-methyl-N-phenylurea | - | - | - | Data not available[10][11] | - |

Note: The presented data is a compilation from various sources and methodologies (experimental and computational). Direct comparison should be made with caution.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is crucial. The following sections detail the standard experimental methodologies for the key parameters.

Determination of Acid Dissociation Constant (pKa)

Method: Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa of a substance.[11]

-

Principle: A solution of the phenylurea derivative is titrated with a standardized acid or base. The potential of the solution is measured using a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[12]

-

Apparatus: Calibrated pH meter with a combination pH electrode, buret, stirrer, and titration vessel.

-

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the phenylurea derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically at least 10⁻⁴ M).[11]

-

Titration Setup: Place the sample solution in the titration vessel with the pH electrode and stirrer immersed. Purge the solution with nitrogen to remove dissolved carbon dioxide, especially when titrating with a base.[7]

-

Titration: Add the standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the curve (the equivalence point).

-

Determination of Lipophilicity (logP)

Method: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for ionizable compounds, which then determines logD). The concentration of the compound in each phase is measured after equilibrium is reached. The logP is the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Add a known amount of the phenylurea derivative to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: Carefully separate the two phases and determine the concentration of the phenylurea derivative in each phase using a suitable analytical method.

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

-

Determination of Solubility

Method: Saturation Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

-

Apparatus: Vials with screw caps, a constant temperature shaker or agitator, a centrifuge, and an analytical instrument for quantification.

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid phenylurea derivative to a vial containing a known volume of the solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: Seal the vial and place it in a shaker at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved phenylurea derivative using a suitable analytical method.

-

Determination of Melting Point

Method: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid crystalline compound.[10]

-

Principle: A small amount of the powdered solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[10]

-

Apparatus: Melting point apparatus with a heating block or oil bath, a thermometer, and capillary tubes.

-

Procedure:

-

Sample Preparation: Ensure the phenylurea derivative is a fine, dry powder.

-

Capillary Packing: Tap the open end of a capillary tube into the powder to fill it to a height of 2-3 mm.

-

Heating: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[6]

-

Signaling Pathways and Experimental Workflows

Phenylurea derivatives have been shown to modulate the activity of several key signaling pathways implicated in cell growth, proliferation, and survival, making them attractive candidates for cancer therapy.

Akt/GSK-3β/c-Myc Signaling Pathway

Certain N,N'-diarylurea derivatives can inhibit the proliferation of cancer cells by targeting the Akt/GSK-3β/c-Myc signaling pathway.[3] These compounds can reduce the levels of Akt and its downstream effectors, including phosphorylated glycogen synthase kinase-3β (GSK-3β), β-catenin, and c-Myc.[6] The inactivation of GSK-3β through phosphorylation (for example, at Ser9 by Akt) is a critical regulatory step.[4] Inhibition of this pathway can lead to cell cycle arrest.[3]

Caption: Phenylurea derivatives inhibiting the Akt/GSK-3β/c-Myc pathway.

RAS-RAF-MEK-ERK Signaling Pathway

Diphenylurea derivatives, such as sorafenib, are known inhibitors of the RAS-RAF-MEK-ERK signaling pathway.[9] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Phenylurea derivatives can act as RAF kinase inhibitors, preventing the phosphorylation and activation of MEK, which in turn prevents the activation of ERK. Some derivatives have shown dual inhibitory effects on both Raf1 and JNK1 kinases.[8]

Caption: Phenylurea derivatives inhibiting the RAS-RAF-MEK-ERK pathway.

Experimental Workflow: Western Blotting for Protein Expression and Phosphorylation

Western blotting is a key technique to assess the impact of phenylurea derivatives on the expression and phosphorylation status of proteins within a signaling pathway.

Caption: A typical workflow for Western blotting analysis.

Experimental Workflow: In Vitro Kinase Assay

In vitro kinase assays are used to directly measure the inhibitory effect of phenylurea derivatives on specific kinases, such as RAF.

Caption: A generalized workflow for an in vitro kinase assay.

References

- 1. bio-rad.com [bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-TOLYLUREA | 622-51-5 [amp.chemicalbook.com]

- 5. M-CHLOROPHENYLUREA | 1967-27-7 [amp.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. M-TOLYLUREA | 63-99-0 [amp.chemicalbook.com]

- 9. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. o-Tolylurea | C8H10N2O | CID 69198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-(Allyloxy)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Allyloxy)phenyl)urea is a member of the phenylurea class of compounds. Phenylureas are a significant scaffold in medicinal chemistry and agrochemistry, known for a wide range of biological activities. For instance, many phenylurea derivatives act as herbicides by inhibiting photosynthesis at photosystem II.[1][2][3] Some have also been investigated for their potential as kinase inhibitors and for other therapeutic applications. The allyloxy functional group introduces a reactive handle for potential further derivatization or for studying the impact of this specific substitution on biological activity. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the allylation of 3-aminophenol to yield the key intermediate, 3-(allyloxy)aniline. This intermediate is then reacted with an isocyanate equivalent to form the final urea product. A common and straightforward method for the second step is the reaction of the aniline with potassium cyanate in an acidic aqueous medium.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

| Parameter | Step 1: 3-(Allyloxy)aniline Synthesis | Step 2: this compound Synthesis |

| Starting Materials | 3-Aminophenol, Allyl Bromide, K₂CO₃ | 3-(Allyloxy)aniline, Potassium Cyanate, HCl |

| Solvent | Acetone | Water |

| Reaction Temperature | Reflux (~56 °C) | 100 °C |

| Reaction Time | 4-6 hours | 1-2 hours |

| Product Molar Mass | 149.19 g/mol | 192.22 g/mol |

| Typical Yield | 75-85% | 60-70% |

| Physical Appearance | Brown oil | Off-white to pale yellow solid |

| Purification Method | Extraction and solvent evaporation | Filtration and washing |

Experimental Protocols

Step 1: Synthesis of 3-(Allyloxy)aniline

This procedure is adapted from standard O-alkylation methods for phenols.

Materials:

-

3-Aminophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(allyloxy)aniline as a brown oil. The product can be used in the next step without further purification if TLC shows a major product spot.

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of aryl ureas from anilines and potassium cyanate.

Materials:

-

3-(Allyloxy)aniline

-

Potassium cyanate (KOCN)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve 3-(allyloxy)aniline (1.0 eq) in a solution of concentrated hydrochloric acid and deionized water. Stir until a clear solution is formed (the aniline salt is soluble in water).

-

In a separate beaker, dissolve potassium cyanate (1.1 eq) in deionized water.

-

Slowly add the potassium cyanate solution to the stirred solution of the 3-(allyloxy)aniline hydrochloride.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 1-2 hours. A precipitate should form during this time.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water.

-

Dry the product under vacuum to yield this compound as an off-white to pale yellow solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify characteristic functional groups (e.g., N-H, C=O, C-O-C).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess the purity of the final product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Allyl bromide is a lachrymator and is toxic. Handle with care.

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 1-(3-(Allyloxy)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the synthesis, characterization, and biological evaluation of the novel compound 1-(3-(Allyloxy)phenyl)urea. The protocols outlined below are based on established methodologies for the study of substituted urea derivatives in the context of drug discovery.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process commencing with the allylation of 3-aminophenol, followed by the formation of the urea moiety.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 3-(Allyloxy)aniline

-

Materials: 3-Aminophenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 3-aminophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 3-(allyloxy)aniline.

-

Protocol 1.2: Synthesis of this compound

-

Materials: 3-(Allyloxy)aniline, potassium isocyanate (KOCN), acetic acid, water.

-

Procedure:

-

Dissolve 3-(allyloxy)aniline (1 equivalent) in a mixture of acetic acid and water.

-

Add a solution of potassium isocyanate (1.2 equivalents) in water to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Purification and Characterization

The synthesized this compound should be purified by recrystallization and its structure confirmed by spectroscopic methods.

Protocol 2.1: Recrystallization

-

Materials: Crude this compound, ethanol, water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[1][2][3][4]

-

Protocol 2.2: Characterization

The structure and purity of the final compound should be confirmed using the following techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[5][6]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O of the urea).

Biological Evaluation

A tiered approach is recommended for the biological evaluation of this compound, starting with a general cytotoxicity screen, followed by a target-specific assay and a mechanistic study.

Experimental Workflow: Biological Evaluation

Caption: Tiered workflow for biological evaluation.

Protocol 3.1: Tier 1 - Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11][12]

-

Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Anticipated Cytotoxicity Data

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| This compound | HeLa | 48 | TBD |

| This compound | A549 | 48 | TBD |

| Doxorubicin (Positive Control) | HeLa | 48 | TBD |

| Doxorubicin (Positive Control) | A549 | 48 | TBD |

| TBD: To be determined |

Protocol 3.2: Tier 2 - Target-Specific Assay (Kinase Inhibition Assay)

Given that many phenylurea derivatives are kinase inhibitors, a kinase inhibition assay is a logical next step.[13][14][15][16][17] The LanthaScreen™ Eu Kinase Binding Assay is a suitable example.

-

Reagents: Kinase of interest (e.g., a receptor tyrosine kinase like VEGFR2), europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compound.

-

Assay Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value for kinase inhibition.

Table 2: Anticipated Kinase Inhibition Data

| Compound | Kinase Target | IC₅₀ (nM) |

| This compound | VEGFR2 | TBD |

| Staurosporine (Positive Control) | VEGFR2 | TBD |

| TBD: To be determined |

Protocol 3.3: Tier 3 - Cellular Mechanism of Action (Western Blot)

Western blotting can be used to investigate the effect of the compound on a specific signaling pathway downstream of the identified kinase target.[18][19][20][21][22]

-

Cell Treatment and Lysis: Treat cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., p-ERK) and a primary antibody for the total protein (e.g., total ERK) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Representative Signaling Pathway: MAPK/ERK Pathway

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Table 3: Anticipated Western Blot Densitometry Data

| Treatment | Time (min) | p-ERK / Total ERK (Relative Fold Change) |

| Vehicle Control | 0 | 1.0 |

| This compound (IC₅₀) | 15 | TBD |

| This compound (IC₅₀) | 30 | TBD |

| This compound (IC₅₀) | 60 | TBD |

| TBD: To be determined |

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]

- 3. US2663731A - Purification of urea - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

Application Notes & Protocols: Quantification of 1-(3-(Allyloxy)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Allyloxy)phenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for various stages of development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established analytical strategies for structurally related phenylurea compounds and can be adapted for specific research needs.

Analytical Methodologies

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer high selectivity, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for the analysis of phenylurea compounds.[1][2][3] Separation is typically achieved on a reversed-phase column, and detection is performed using a UV or Diode Array Detector (DAD).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.[4][5][6] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of phenylurea compounds using HPLC-UV and LC-MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters for Phenylurea Analysis

| Parameter | Typical Value/Range | Reference |

| Column | C18 reversed-phase | [1] |

| Mobile Phase | Acetonitrile/Water Gradient | [1] |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 210-245 nm | [1] |

| Linearity | > 0.99 | [1] |

| Method Detection Limit (MDL) | 4 - 40 ng/L | [1] |

| Recoveries | 74 - 104% | [1] |

Table 2: LC-MS/MS Method Parameters for Urea and Derivative Analysis

| Parameter | Typical Value/Range | Reference |

| Column | HSS-T3 | [5] |

| Particle Size | 1.8 µm (for UHPLC) | [5] |

| Mobile Phase | Acetonitrile/Water with Formic Acid | [7] |

| Ionization Mode | Electrospray Ionization (ESI) | N/A |

| Validation Range | 8.78 - 103.78 µg/mL | [5] |

| Sample Volume | 20 µL | [5] |

| Run Time | 1.5 min | [5][6] |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol describes a general method for the quantification of this compound in a simple matrix, such as a drug substance or a simple formulation.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)[7]

2. Instrumentation

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.

4. Sample Preparation

-

Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

-

Formulation: The sample preparation will depend on the formulation matrix. A solid-phase extraction (SPE) may be necessary to remove interfering excipients.[1][2]

5. Chromatographic Conditions

-

Column: C18 reversed-phase

-

Mobile Phase: A gradient of acetonitrile and water. A starting condition of 60% water and 40% acetonitrile can be a good starting point.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan for the optimal wavelength using the DAD detector (a wavelength around 245 nm is a reasonable starting point for phenylureas).[1]

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Biological Matrices

This protocol outlines a more sensitive and selective method suitable for quantifying this compound in complex matrices like plasma or tissue homogenates.

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (a structurally similar compound not present in the sample)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

2. Instrumentation

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

UPLC/HPLC column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Solid-Phase Extraction (SPE) cartridges or a protein precipitation protocol for sample cleanup

3. Preparation of Standard and QC Samples

-

Prepare stock solutions of the analyte and IS in methanol.

-

Spike blank biological matrix with known concentrations of the analyte to prepare calibration standards and quality control (QC) samples.

4. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge.[3] Load the sample, wash with a weak solvent to remove interferences, and elute the analyte with a strong solvent like methanol. Evaporate the eluate and reconstitute.

5. LC-MS/MS Conditions

-

Column: UPLC C18 column

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer Settings:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Determine the precursor ion (M+H)+ for this compound and its most stable product ion. Similarly, determine the MRM transition for the internal standard.

-

6. Data Analysis

-

Quantify the analyte using the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve and determine the concentration of the analyte in the samples.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

Caption: HPLC-UV Experimental Workflow.

Caption: LC-MS/MS Experimental Workflow.

References

- 1. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. unitedchem.com [unitedchem.com]

- 4. [PDF] Determination of derivatized urea in exhaled breath condensate by LC-MS. | Semantic Scholar [semanticscholar.org]

- 5. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Separation of 1-Acetyl-3-phenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: HPLC Analysis of 1-(3-(Allyloxy)phenyl)urea

AN-HPLC-001

Introduction

1-(3-(Allyloxy)phenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and reliable quantification is crucial during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1][2] This application note presents a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The described method is simple, sensitive, and suitable for routine analysis in a research or industrial setting.

Phenylurea derivatives are often analyzed using RP-HPLC due to their moderate polarity.[3][4] The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.[1][5] This method provides a robust and reproducible approach for the quantitative determination of this compound.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade, optional for pH adjustment)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water is commonly used for the analysis of phenylurea compounds.[1][4] A typical starting mobile phase composition is Acetonitrile:Water (60:40, v/v). The pH of the aqueous component can be adjusted with a small amount of phosphoric acid (e.g., to pH 3) to improve peak shape if necessary. The mobile phase should be degassed before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. HPLC Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific instruments and columns.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Run Time | 10 minutes |

5. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the series of working standard solutions in triplicate.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Prepare sample solutions by accurately weighing the sample and dissolving it in a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to a concentration within the calibration range.

-

Filter the sample solutions through a 0.45 µm syringe filter before injection.

-

Inject the prepared sample solutions into the HPLC system.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

| Parameter | Result |

| Retention Time (tR) | Approximately 5.2 min |

| Linearity (R²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow Diagram

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

Application Notes and Protocols for 1-(3-(Allyloxy)phenyl)urea

Disclaimer: Publicly available scientific literature lacks specific in vitro assay data for 1-(3-(Allyloxy)phenyl)urea. The following application notes and protocols are representative examples based on the well-documented activities of structurally similar arylurea compounds, which are frequently investigated as kinase inhibitors in anti-cancer research. The presented data is illustrative and should be considered hypothetical.

Introduction

This compound is a small molecule belonging to the arylurea class of compounds. Molecules with this structural motif have garnered significant interest in drug discovery, particularly in oncology, due to their potential to act as inhibitors of protein kinases that are crucial for tumor cell proliferation and survival.[1][2][3] This document provides detailed protocols for a selection of in vitro assays to characterize the potential anti-proliferative and apoptosis-inducing effects of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Anti-Proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |

| HCT-116 | Colorectal Carcinoma | 8.9 ± 0.7 |

| A549 | Lung Carcinoma | 12.5 ± 1.1 |

| K-562 | Chronic Myelogenous Leukemia | 3.8 ± 0.3 |

Table 2: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 150 ± 12 |

| FLT3 | 210 ± 18 |

| c-MET | 450 ± 35 |

Table 3: Cell Cycle Analysis in K-562 cells (24h treatment)

| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 45.3 | 35.1 | 19.6 |

| 2.5 | 48.2 | 30.5 | 21.3 |

| 5.0 | 55.8 | 22.7 | 21.5 |

| 10.0 | 68.4 | 15.1 | 16.5 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549, K-562)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol describes an in vitro enzymatic assay to determine the inhibitory activity of this compound against VEGFR-2 kinase.[1]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

K-562 cells

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed K-562 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Caption: Inhibition of the VEGFR-2 signaling pathway.

Caption: General workflow for in vitro anti-proliferative screening.

References

- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(3-(Allyloxy)phenyl)urea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various cell-based assays to characterize the biological activity of 1-(3-(Allyloxy)phenyl)urea. Based on the known activities of related arylurea compounds, this molecule is hypothesized to possess potential as an anticancer agent. The following protocols are designed to investigate its effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Application Note 1: Assessment of Cytotoxicity and Antiproliferative Effects

Introduction: this compound is a small molecule belonging to the phenylurea class, several of which have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. This protocol describes the use of the MTT assay to determine the dose-dependent effect of the compound on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[1][2][3][4][5]

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the research)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)[2]

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a background control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

-

Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer.[2][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Presentation:

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Vehicle Control (0) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.15 ± 0.09 | 92.0 |

| 10 | 0.85 ± 0.06 | 68.0 |

| 50 | 0.45 ± 0.04 | 36.0 |

| 100 | 0.20 ± 0.03 | 16.0 |

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Investigation of Apoptosis Induction

Introduction: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the apoptotic and necrotic cell populations after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6][7][8]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[8] Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the respective well.

-

Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[8]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be around 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Presentation:

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)

| Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 80.5 ± 3.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |

| 50 | 45.1 ± 4.2 | 35.8 ± 2.8 | 19.1 ± 2.3 |

| 100 | 15.7 ± 2.9 | 50.2 ± 3.7 | 34.1 ± 3.1 |

Signaling Pathway for Apoptosis Detection

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide.

Application Note 3: Cell Cycle Analysis

Introduction: Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. This protocol details a method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.[9][10][11][12]

Experimental Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

Cold 70% Ethanol

-

PBS

-

PI/RNase Staining Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Collect and pellet the cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.

Data Presentation:

Table 3: Cell Cycle Distribution after Treatment with this compound

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (0) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 |

| 10 | 58.2 ± 3.1 | 25.3 ± 2.0 | 16.5 ± 1.5 |

| 50 | 68.9 ± 3.9 | 15.6 ± 2.5 | 15.5 ± 1.8 |

| 100 | 75.3 ± 4.5 | 10.1 ± 1.7 | 14.6 ± 2.1 |

Logical Flow of Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. biotech.illinois.edu [biotech.illinois.edu]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

Application Notes: 1-(3-(Allyloxy)phenyl)urea as a Potential Urease Inhibitor

For Research Use Only.

Disclaimer: The following application notes and protocols are provided for illustrative purposes. As of the date of this document, there is no specific published data on 1-(3-(Allyloxy)phenyl)urea as an enzyme inhibitor. The target enzyme (urease) and all quantitative data presented are hypothetical and intended to serve as a template for researchers investigating novel phenylurea compounds.

Introduction

Phenylurea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including the inhibition of various enzymes.[1] Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, is a significant target for inhibitor development due to its role in pathologies associated with certain bacterial and fungal infections.[2] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH.[2] This activity is a key virulence factor for pathogens such as Helicobacter pylori, contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[3] Inhibition of urease is a promising therapeutic strategy to counteract these effects.[4] This document outlines protocols for the synthesis and evaluation of this compound as a potential inhibitor of urease.

Synthesis Protocol

A plausible synthetic route for this compound involves the reaction of 3-(allyloxy)aniline with an isocyanate. A general procedure is described below.

Protocol: Synthesis of this compound

Materials:

-

3-(Allyloxy)aniline

-

Potassium isocyanate

-

Hydrochloric acid (HCl)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 3-(allyloxy)aniline (1 equivalent) in anhydrous toluene in a round-bottom flask.

-

To this solution, add a solution of potassium isocyanate (1.2 equivalents) in water.

-

Slowly add hydrochloric acid (2 equivalents) to the reaction mixture with vigorous stirring.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold toluene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield this compound.

Quantitative Data: In Vitro Urease Inhibition

The inhibitory potential of this compound against Jack bean urease was assessed using a colorimetric assay. The half-maximal inhibitory concentration (IC50) was determined and compared with thiourea, a standard urease inhibitor.

| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |

| This compound | Jack Bean Urease | 15.8 ± 1.2 |

| Thiourea (Standard) | Jack Bean Urease | 21.2 ± 0.8 |

Experimental Protocols

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is adapted for a 96-well plate format to determine urease activity by measuring ammonia production.[5]